Cas no 72370-82-2 (1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid)

1-(4-Ethoxyphenyl)cyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring an ethoxy-substituted phenyl ring. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its rigid cyclobutane scaffold, which can influence conformational properties in drug design. The ethoxy group enhances solubility and may modulate electronic effects, making it a versatile intermediate for further functionalization. Its structural features are valuable in the development of bioactive molecules, particularly in medicinal chemistry applications where steric and electronic tuning is critical. The compound’s well-defined synthetic pathway and stability under standard conditions further support its utility in research and industrial settings.
1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid structure
72370-82-2 structure
Product name:1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid
CAS No:72370-82-2
MF:C13H16O3
MW:220.264344215393
CID:544093
PubChem ID:13239543

1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Ethoxyphenyl)cyclobutanecarboxylic acid
    • 1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid
    • Cyclobutanecarboxylic acid, 1-(4-ethoxyphenyl)-
    • 72370-82-2
    • DTXSID10531173
    • EN300-1827969
    • SCHEMBL11232365
    • Inchi: InChI=1S/C13H16O3/c1-2-16-11-6-4-10(5-7-11)13(12(14)15)8-3-9-13/h4-7H,2-3,8-9H2,1H3,(H,14,15)
    • InChI Key: NRADNMCTIXLUCF-UHFFFAOYSA-N
    • SMILES: CCOC1=CC=C(C=C1)C2(CCC2)C(=O)O

Computed Properties

  • Exact Mass: 220.10998
  • Monoisotopic Mass: 220.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5Ų
  • XLogP3: 2.6

Experimental Properties

  • PSA: 46.53

1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1827969-0.25g
1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid
72370-82-2
0.25g
$642.0 2023-09-19
Enamine
EN300-1827969-1.0g
1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid
72370-82-2
1g
$1029.0 2023-05-26
Enamine
EN300-1827969-0.05g
1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid
72370-82-2
0.05g
$587.0 2023-09-19
Enamine
EN300-1827969-2.5g
1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid
72370-82-2
2.5g
$1370.0 2023-09-19
Enamine
EN300-1827969-0.1g
1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid
72370-82-2
0.1g
$615.0 2023-09-19
Enamine
EN300-1827969-5.0g
1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid
72370-82-2
5g
$2981.0 2023-05-26
Enamine
EN300-1827969-10g
1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid
72370-82-2
10g
$3007.0 2023-09-19
Enamine
EN300-1827969-0.5g
1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid
72370-82-2
0.5g
$671.0 2023-09-19
Enamine
EN300-1827969-10.0g
1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid
72370-82-2
10g
$4421.0 2023-05-26
Enamine
EN300-1827969-5g
1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid
72370-82-2
5g
$2028.0 2023-09-19

Additional information on 1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid

Introduction to 1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid (CAS No. 72370-82-2)

1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 72370-82-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of cycloalkylcarboxylic acids with an aromatic substituent, making it a versatile scaffold for drug discovery and molecular design. The presence of both an ethoxy group and a cyclobutane ring imparts unique structural and electronic properties, which are exploited in various synthetic applications and biological studies.

The structure of 1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid features a phenyl ring substituted with an ethoxy group at the para position, attached to a cyclobutane core via a carboxylic acid linkage. This arrangement creates a rigid bicyclic system with potential for conformational flexibility, which is highly valuable in designing molecules that interact with biological targets. The compound’s solubility profile and metabolic stability make it an attractive candidate for further derivatization and exploration in drug development pipelines.

In recent years, there has been growing interest in cycloalkylcarboxylic acids as pharmacophores due to their ability to modulate enzyme activity and receptor binding. Specifically, derivatives of 1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid have been investigated for their potential in treating neurological disorders, inflammation, and metabolic diseases. The 4-ethoxyphenyl moiety, in particular, has been shown to enhance bioavailability and reduce toxicity in several preclinical models, making it a promising feature for medicinal chemists.

One of the most compelling aspects of this compound is its utility as a building block in combinatorial chemistry and high-throughput screening (HTS) campaigns. Researchers have leveraged its scaffold to generate libraries of analogs with varying substituents, enabling rapid identification of lead compounds. For instance, modifications at the cyclobutane ring or the phenyl moiety have led to novel inhibitors of kinases and other therapeutic targets. The synthetic accessibility of 1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid further enhances its appeal, as it can be readily modified using standard organic reactions such as esterification, alkylation, or functional group interconversions.

Recent advancements in computational chemistry have also highlighted the importance of 1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid in virtual screening efforts. Molecular docking studies suggest that this compound can interact with proteins involved in cancer pathways, such as PI3K and MAPK kinases. These interactions are mediated by the phenolic hydrogen bond donors and hydrophobic pockets within the cyclobutane scaffold. Such findings underscore the compound’s potential as a starting point for developing targeted therapies.

The pharmacokinetic properties of 1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid have been carefully evaluated in animal models. Preliminary data indicate that it exhibits moderate oral bioavailability and prolonged circulation time, suggesting suitability for chronic treatment regimens. Additionally, its metabolic stability suggests that it may undergo limited biotransformation by cytochrome P450 enzymes, reducing the risk of drug-drug interactions.

In conclusion, 1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid (CAS No. 72370-82-2) represents a valuable asset in modern drug discovery. Its unique structural features, combined with favorable pharmacokinetic profiles, make it an ideal candidate for further exploration in medicinal chemistry. As research continues to uncover new therapeutic applications for this compound and its derivatives, it is likely to remain a cornerstone of innovation in pharmaceutical development.

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